molecular formula C14H20N2O2 B7473574 N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide

N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide

Cat. No. B7473574
M. Wt: 248.32 g/mol
InChI Key: RGSKKFACCCQMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to explore its mechanism of action and potential applications in cancer therapy.

Mechanism of Action

DMXAA exerts its anti-cancer effects by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. DMXAA specifically activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines.
Biochemical and Physiological Effects:
DMXAA has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is that it is relatively easy to synthesize and has a well-established mechanism of action. However, DMXAA has limited solubility in water, which can make it difficult to administer in vivo. Additionally, DMXAA has been shown to have variable efficacy in different types of cancer, which may limit its clinical utility.

Future Directions

There are several potential directions for future research on DMXAA. One area of interest is the development of more effective formulations or delivery methods for DMXAA, which could improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that could predict which patients are most likely to benefit from DMXAA therapy. Finally, there is ongoing research on the use of DMXAA in combination with other cancer therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes.

Synthesis Methods

DMXAA can be synthesized in a multi-step process that involves the reaction of 2,5-dimethylbenzoyl chloride with dimethylamine to produce the intermediate N,N-dimethyl-2,5-dimethylbenzamide. This intermediate is then reacted with oxalyl chloride to form N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide.

Scientific Research Applications

DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. DMXAA has also been shown to enhance the anti-tumor effects of radiation therapy and chemotherapy.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-6-7-11(2)12(8-10)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSKKFACCCQMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N(C)CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide

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